molecular formula C11H13N3O4 B12345037 Methyl 5-(2-nitrophenyl)pyrazolidine-3-carboxylate

Methyl 5-(2-nitrophenyl)pyrazolidine-3-carboxylate

Cat. No.: B12345037
M. Wt: 251.24 g/mol
InChI Key: WYAZJBFNUFUNIF-UHFFFAOYSA-N
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Description

Methyl 5-(2-nitrophenyl)pyrazolidine-3-carboxylate is a chemical compound belonging to the class of pyrazolidine derivatives. This compound is characterized by the presence of a pyrazolidine ring substituted with a nitrophenyl group and a carboxylate ester. Pyrazolidine derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-nitrophenyl)pyrazolidine-3-carboxylate typically involves the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with methyl acrylate under basic conditions to yield the desired pyrazolidine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yield. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-nitrophenyl)pyrazolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) is commonly used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Amides, alcohols, or other substituted derivatives.

Scientific Research Applications

Methyl 5-(2-nitrophenyl)pyrazolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting inflammatory and infectious diseases.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(2-nitrophenyl)pyrazolidine-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. Additionally, the pyrazolidine ring can interact with enzymes and receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Methyl 5-(2-nitrophenyl)pyrazolidine-3-carboxylate can be compared with other pyrazolidine derivatives such as:

    Methyl 5-(4-nitrophenyl)pyrazolidine-3-carboxylate: Similar structure but with a different position of the nitro group, leading to different reactivity and biological activity.

    Ethyl 5-(2-nitrophenyl)pyrazolidine-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its solubility and reactivity.

    Methyl 5-(2-aminophenyl)pyrazolidine-3-carboxylate: Contains an amino group instead of a nitro group, resulting in different chemical and biological properties.

Properties

Molecular Formula

C11H13N3O4

Molecular Weight

251.24 g/mol

IUPAC Name

methyl 5-(2-nitrophenyl)pyrazolidine-3-carboxylate

InChI

InChI=1S/C11H13N3O4/c1-18-11(15)9-6-8(12-13-9)7-4-2-3-5-10(7)14(16)17/h2-5,8-9,12-13H,6H2,1H3

InChI Key

WYAZJBFNUFUNIF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(NN1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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